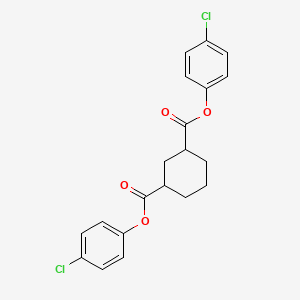
bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate, also known as KTH-13, is an organic compound with potential applications in scientific research. This compound is a member of the family of cyclohexane carboxylates, which have been studied for their biological and pharmacological properties. KTH-13 has been shown to have promising effects in various research fields, including cancer treatment, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. Studies have shown that bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate can activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism. This activation leads to the inhibition of mTOR signaling, which is involved in cell proliferation and survival. bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has been shown to have various biochemical and physiological effects in animal models. Studies have shown that this compound can reduce oxidative stress, improve glucose metabolism, and enhance insulin sensitivity. Furthermore, bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has several advantages for laboratory experiments. This compound is relatively easy to synthesize, and high yields and purity can be achieved. Furthermore, bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has been shown to have potent and specific effects in various research fields, making it a valuable tool for studying biological and pharmacological processes.
However, there are also limitations to the use of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate in laboratory experiments. This compound has not been extensively studied in humans, and its safety and toxicity profiles are not well understood. Furthermore, the mechanism of action of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate is not fully elucidated, which may limit its potential applications in certain research fields.
Orientations Futures
Despite the limitations, bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has shown promising effects in various research fields, and there are several future directions for its study. One potential area of interest is the development of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate analogs with improved potency and specificity. Furthermore, the safety and toxicity profiles of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate need to be further investigated to determine its potential as a therapeutic agent. Finally, the mechanism of action of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate needs to be fully elucidated to better understand its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate involves the reaction of 4-chlorobenzoic acid with cyclohexanone, followed by esterification with methanol. The resulting product is then treated with thionyl chloride and 4-chlorophenol to yield the final compound. This synthesis method has been optimized to achieve high yields and purity of bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate.
Applications De Recherche Scientifique
Bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is cancer treatment. Studies have shown that bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has potent anti-cancer effects, particularly against breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to cancer, bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has also been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Furthermore, bis(4-chlorophenyl) 1,3-cyclohexanedicarboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
bis(4-chlorophenyl) cyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O4/c21-15-4-8-17(9-5-15)25-19(23)13-2-1-3-14(12-13)20(24)26-18-10-6-16(22)7-11-18/h4-11,13-14H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGSNOLDPWBKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)OC2=CC=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-chlorophenyl) cyclohexane-1,3-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

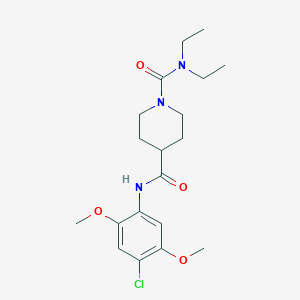
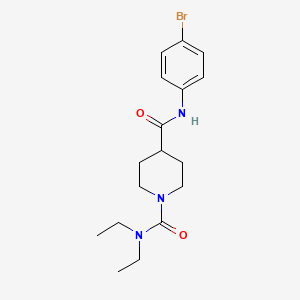
![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
![N'-[2-(benzyloxy)benzylidene]-2-[4-(benzyloxy)phenoxy]acetohydrazide](/img/structure/B5917551.png)
![1-isopropylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917554.png)
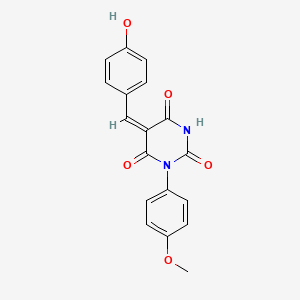
![N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5917588.png)
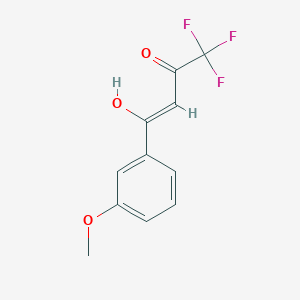
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)
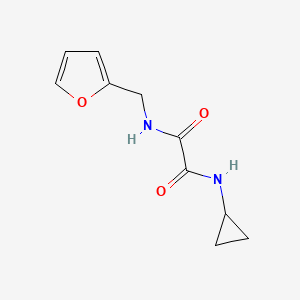
![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)
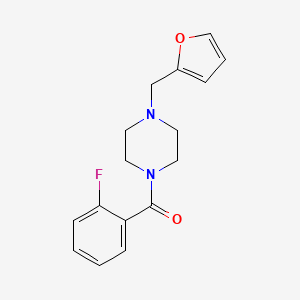
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917636.png)